5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Overview
Description
The chemical compound “5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine” is a versatile material used in scientific research. Its unique properties make it valuable for various applications, including drug discovery, organic synthesis, and material science .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine” is represented by the SMILES stringCN(C)c1ncc(Br)cc1N+=O
. The InChI key is SZNVATVPNHSUOD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical form of “5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine” is solid . The molecular weight is 246.06 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Process Development
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine has been explored in the context of chemical synthesis, demonstrating its versatility as an intermediate in various chemical reactions. For example, its precursor, 5-Bromo-2-nitropyridine, was prepared from the corresponding amine via hydrogen peroxide oxidation in large-scale production, highlighting its role in the development of reproducible, safe chemical processes (Agosti et al., 2017). Additionally, its involvement in 1,3-dipolar cycloaddition reactions to afford various tetrazolinones and substituted amines underlines its utility in synthetic organic chemistry (Holt & Fiksdahl, 2007).
Catalysis and Selective Amination
The compound has also been a subject of study in catalysis, particularly in selective amination processes. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex yielded high chemoselectivity towards 5-amino-2-chloropyridine, demonstrating the compound's potential in selective synthesis strategies (Ji, Li, & Bunnelle, 2003).
Reaction Mechanism and Novel Pathways
Investigations into the nucleophilic substitution reactions of amines with 3-Bromo-4-nitropyridine have uncovered unexpected nitro-group migration products, shedding light on novel reaction mechanisms and rearrangements that could be leveraged in synthetic pathways (Yao, Blake, & Yang, 2005).
Toxicological Studies
While the primary focus is on scientific applications excluding drug use, dosage, and side effects, it is noteworthy that research has also been conducted on the toxicological aspects of 5-Bromo-2-nitropyridine, an intermediate in the synthesis of pharmaceuticals and pesticides, to ensure safety in its handling and application (Shi et al., 2022).
Kinetics and Reactivity Studies
The kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine have been studied, providing insights into the behavior of these compounds in various solvents, which is crucial for designing efficient and selective synthetic routes (El-Bardan et al., 2002).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N,N-dimethyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVATVPNHSUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649799 | |
Record name | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | |
CAS RN |
1040682-46-9 | |
Record name | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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